molecular formula C8H10O3 B048612 2,4-Dimethylbenzene-1,3,5-triol CAS No. 4463-02-9

2,4-Dimethylbenzene-1,3,5-triol

Cat. No. B048612
CAS RN: 4463-02-9
M. Wt: 154.16 g/mol
InChI Key: XIRABDOOVRWLFU-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzene-1,3,5-triol is an organic compound that belongs to the class of trihydroxybenzenes . It is also classified as a polyphenol, featuring three hydroxyl groups substituted onto a benzene ring . The molecular formula of this compound is C8H10O3 .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylbenzene-1,3,5-triol consists of a benzene ring with two methyl groups and three hydroxyl groups attached to it . The exact positions of these groups on the benzene ring can be inferred from the name of the compound.

Scientific Research Applications

  • Autoxidation and Chemical Behavior : The autoxidation of related compounds like 3,6-dimethylbenzene-1,2,4-triol leads to the production of hydroxyquinone and other complex compounds (Corbett, 1967).

  • Synthetic Methods : Novel methods have been developed for preparing 1,3,5-triarylbenzenes from chalcones and DMSO, which are useful in synthesizing derivatives of 2,4-Dimethylbenzene-1,3,5-triol (Wang, Shen, Cheng, & Cui, 2015).

  • Thermodynamic Interactions : Studies on thermodynamic interactions in binary mixtures involving compounds like 1,3-dimethylbenzene and 1,3,5-trimethylbenzene provide insights into the physical properties of similar compounds (Aralaguppi, Aminabhavi, Harogoppad, & Balundgi, 1992).

  • Fuel Applications : The reactivity of dimethylbenzene isomers, such as 1,2-dimethylbenzene, in combustion and fuel cells can inform applications of similar compounds (Gaïl, Dagaut, Black, & Simmie, 2008).

  • Material Science and Electrochemistry : Studies on 1,4-dimethylbenzene and its derivatives have revealed their unique redox behaviors and potential applications in material science (Rapta, Lukes, Idzik, Beckert, & Dunsch, 2012).

  • Environmental Degradation : Research on the degradation of 1,2-dimethylbenzene by Corynebacterium strain C125 has provided insights into the environmental breakdown of similar compounds (Schraa, Bethe, Neerven, Tweel, Wende, & Zehnder, 2004).

  • Biobased Polyurethanes : The synthesis and characterization of biobased polyurethanes using aromatic triols, including derivatives of 2,4-Dimethylbenzene-1,3,5-triol, demonstrate promising thermal and morphological properties (Lligadas, Ronda, Galià, & Cádiz, 2007).

properties

IUPAC Name

2,4-dimethylbenzene-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-4-6(9)3-7(10)5(2)8(4)11/h3,9-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRABDOOVRWLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196257
Record name 2,4-Dimethylphloroglucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzene-1,3,5-triol

CAS RN

4463-02-9
Record name 2,4-Dimethyl-1,3,5-benzenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4463-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4-Dimethylphloroglucinol
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Record name 2,4-Dimethylphloroglucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylphloroglucinol
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Record name 2,4-Dimethyl-1,3,5-benzenetriol
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

0.6 kg of phloroglucinol is dissolved in 1.4 liters of dioxan and a mixture containing 0.8 liters of N,N-dimethylformamide and 0.96 liters of phosphorus oxychloride is added slowly and with vigorous stirring. The addition of the reagent having been completed, the reaction is maintained at 40° C. for 12 hours containing the stirring and then the whole is poured over 10 kg of crushed ice.
Quantity
0.6 kg
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
0.8 L
Type
reactant
Reaction Step Two
Quantity
0.96 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MF Li, GH Li, KQ Zhang - Metabolites, 2019 - mdpi.com
The genus Trichoderma is comprised of many common fungi species that are distributed worldwide across many ecosystems. Trichoderma species are well-known producers of …
Number of citations: 88 www.mdpi.com
K Dhankhar, DP Pathak - Saudi J. Med. Pharm. Sci., 2019 - researchgate.net
Chalcones comprise of a three carbon enone system. These are the products of condensation between aromatic aldehydes and acetophenones in the presence of a strong base. They …
Number of citations: 1 www.researchgate.net

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